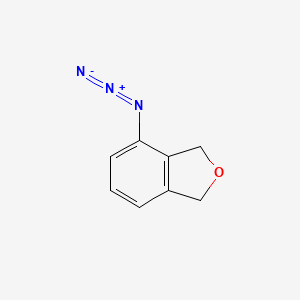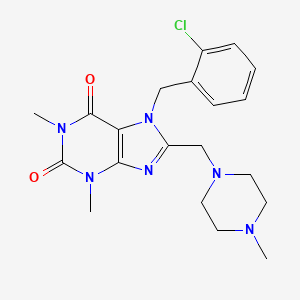
Naphthalen-2-yl 2-(4-bromophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-2-yl 2-(4-bromophenoxy)acetate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system and a bromophenoxy group attached to an acetate moiety
Mecanismo De Acción
Target of Action
Naphthalen-2-yl 2-(4-bromophenoxy)acetate is a chemical compound that has been studied for its potential antiviral properties . The primary target of this compound is the Human Cytomegalovirus (HCMV) . HCMV is a common virus that infects people of all ages and can cause serious diseases in individuals with weakened immune systems .
Mode of Action
It is suggested that the compound interacts with the virus, inhibiting its replication . This interaction could potentially alter the virus’s ability to infect host cells, thereby reducing the severity of the infection .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the replication cycle of HCMV . By inhibiting the replication of the virus, the compound could disrupt the normal lifecycle of the virus, preventing it from spreading and causing further infection .
Result of Action
The result of the action of this compound is the potential inhibition of HCMV replication . This could lead to a decrease in the severity of the infection and potentially prevent the onset of diseases associated with HCMV .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl 2-(4-bromophenoxy)acetate typically involves the esterification of naphthalen-2-yl acetic acid with 4-bromophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalen-2-yl 2-(4-bromophenoxy)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents like ether or THF.
Major Products
Substitution: Formation of substituted phenoxyacetates.
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of naphthalen-2-yl 2-(4-bromophenoxy)ethanol.
Aplicaciones Científicas De Investigación
Naphthalen-2-yl 2-(4-bromophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
- Naphthalen-1-yl 2-(4-bromophenoxy)acetate
- Naphthalen-2-yl 2-(4-chlorophenoxy)acetate
- Naphthalen-2-yl 2-(4-fluorophenoxy)acetate
Uniqueness
Naphthalen-2-yl 2-(4-bromophenoxy)acetate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for chemical modifications. Additionally, the specific arrangement of the naphthalene and phenoxy groups contributes to its distinct chemical and physical properties.
Propiedades
IUPAC Name |
naphthalen-2-yl 2-(4-bromophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO3/c19-15-6-9-16(10-7-15)21-12-18(20)22-17-8-5-13-3-1-2-4-14(13)11-17/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKMYVUVKOZBBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)COC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{14-Benzyl-10,17-dimethyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0^{1,12}.0^{3,8}]heptadeca-3,5,7-trien-11-yl}phenol](/img/structure/B2569236.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2569238.png)
![4-chloro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide](/img/structure/B2569240.png)
![N-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2569241.png)



![5-ethyl-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2569247.png)
![ethyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2569249.png)
![3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2569251.png)
![Ethyl 2-(4-(benzylsulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2569254.png)

![N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2569257.png)
![2-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]amino}-5-methylbenzenecarboxylic acid](/img/structure/B2569258.png)
